Methyl 6-hydroxybenzofuran-2-carboxylate
Overview
Description
Methyl 6-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H8O4.
Mechanism of Action
Target of Action
The primary targets of Methyl 6-hydroxybenzofuran-2-carboxylate are currently unknown. The compound belongs to the class of benzofuran compounds, which are known to exhibit a wide range of biological activities . .
Mode of Action
Benzofuran compounds are known to interact with various biological targets and induce changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects need further investigation.
Result of Action
Given the diverse biological activities of benzofuran compounds, it is likely that this compound may have multiple effects at the molecular and cellular levels . More research is needed to elucidate these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxybenzofuran-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally demethylation with sodium 1-dodecanethiolate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and minimizing environmental impact. The process described above is scalable and has been optimized for safety, cost-effectiveness, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methyl 6-hydroxybenzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 6-hydroxybenzofuran
- 5-nitrobenzofuran-2-carboxylate
- 8-methoxypsoralen
- Angelicin
Uniqueness
Methyl 6-hydroxybenzofuran-2-carboxylate is unique due to its specific functional groups and their positions, which confer distinct biological activities and chemical properties. Its hydroxyl group at the C-6 position is particularly important for its antibacterial activity, setting it apart from other benzofuran derivatives .
Properties
IUPAC Name |
methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFLVOPCTQNVAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182747-75-7 | |
Record name | methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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